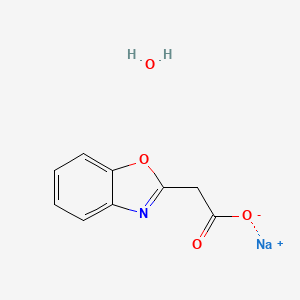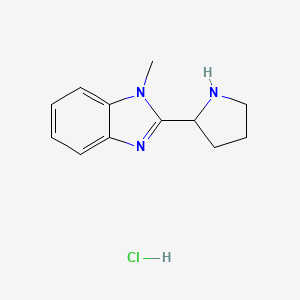
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a difluoromethoxy group, and a nitro group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-Chloro-3-(difluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and selectivity. These methods often require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as the nitro and difluoromethoxy groups can influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can undergo bioreduction to form reactive intermediates that may interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a similar structure but with a fluorine atom instead of the difluoromethoxy group. It exhibits different reactivity and applications due to the difference in functional groups.
1-Chloro-3-(difluoromethoxy)-2-methylbenzene: This compound has a methyl group instead of the nitro group
Propriétés
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMMAGJQDIXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B6285933.png)
![4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B6285939.png)



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





